2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid 2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid
Brand Name: Vulcanchem
CAS No.: 3626-95-7
VCID: VC5981710
InChI: InChI=1S/C18H18N2O3/c1-20(2)15-10-8-13(9-11-15)12-16(18(22)23)19-17(21)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21)(H,22,23)/b16-12+
SMILES: CN(C)C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2
Molecular Formula: C18H18N2O3
Molecular Weight: 310.353

2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid

CAS No.: 3626-95-7

Cat. No.: VC5981710

Molecular Formula: C18H18N2O3

Molecular Weight: 310.353

* For research use only. Not for human or veterinary use.

2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid - 3626-95-7

Specification

CAS No. 3626-95-7
Molecular Formula C18H18N2O3
Molecular Weight 310.353
IUPAC Name (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C18H18N2O3/c1-20(2)15-10-8-13(9-11-15)12-16(18(22)23)19-17(21)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21)(H,22,23)/b16-12+
Standard InChI Key LHCIVCRKLRBKES-FOWTUZBSSA-N
SMILES CN(C)C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Benzoylamino group: A benzene ring attached to an amide functional group (-NH-C(=O)-C6H5\text{-NH-C(=O)-C}_6\text{H}_5), contributing to hydrogen-bonding capabilities and steric bulk.

  • Dimethylamino group: A tertiary amine (-N(CH3)2\text{-N(CH}_3\text{)}_2) at the para-position of the phenyl ring, enhancing electron-donating effects and solubility in polar solvents.

  • Acrylic acid moiety: A conjugated α,β-unsaturated carboxylic acid (CH2=C(CO2H)-\text{CH}_2=\text{C(CO}_2\text{H)-}), enabling nucleophilic additions and polymerization reactions.

The E-configuration of the acrylic acid double bond is stabilized by conjugation with the adjacent carbonyl group, as evidenced by spectral data.

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number3626-95-7
Molecular FormulaC18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight310.36 g/mol
IUPAC Name(E)-2-benzamido-3-[4-(dimethylamino)phenyl]acrylic acid

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorptions at ~1700 cm1^{-1} (C=O stretching of benzamide and acrylic acid) and ~3300 cm1^{-1} (N-H stretching) .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with the dimethylamino group’s singlet at δ 2.9–3.1 ppm .

    • 13C^{13}\text{C} NMR: Carbonyl carbons appear at ~168–170 ppm, while the acrylic acid’s α- and β-carbons are observed at ~120–140 ppm.

  • Mass Spectrometry: ESI-MS exhibits a protonated molecular ion peak at m/z 311.1 ([M+H]+^+).

Synthetic Methodologies

Acylation-Condensation Approach

The most reported synthesis involves:

  • Acylation of 4-(dimethylamino)aniline: Reacting 4-(dimethylamino)aniline with benzoyl chloride in the presence of a base (e.g., pyridine) to form N-benzoyl-4-(dimethylamino)aniline.

  • Condensation with Acrylic Acid Derivatives: Treating the intermediate with methyl acrylate or acrylic acid under acidic or basic conditions to yield the target compound.

Reaction Scheme:

4-(Dimethylamino)aniline+Benzoyl chlorideBaseN-Benzoyl-4-(dimethylamino)anilineCondensationAcrylic AcidTarget Compound\text{4-(Dimethylamino)aniline} + \text{Benzoyl chloride} \xrightarrow{\text{Base}} \text{N-Benzoyl-4-(dimethylamino)aniline} \xrightarrow[\text{Condensation}]{\text{Acrylic Acid}} \text{Target Compound}

Alternative Routes via Oxazolone Ring Opening

A less common method involves the alcoholysis of (Z)-2-arylidene-5(4H)-oxazolones using mercury(II) acetate (Hg(OAc)2\text{Hg(OAc)}_2) in methanol. This pathway cleaves the oxazolone ring without altering stereochemistry, producing methyl ester intermediates that are subsequently hydrolyzed to the acrylic acid . For example:

(Z)-2-Arylidene-4-phenyl-5(4H)-oxazolone+Hg(OAc)2MeOHMethyl N-benzoylamino-3-arylacrylateHydrolysisTarget Compound\text{(Z)-2-Arylidene-4-phenyl-5(4H)-oxazolone} + \text{Hg(OAc)}_2 \xrightarrow{\text{MeOH}} \text{Methyl N-benzoylamino-3-arylacrylate} \xrightarrow{\text{Hydrolysis}} \text{Target Compound}

This method achieves yields >95% but requires careful handling of toxic mercury reagents .

Chemical Reactivity and Functional Transformations

Oxidation Reactions

The acrylic acid’s α,β-unsaturated system undergoes epoxidation with peracids (e.g., mCPBA) and dihydroxylation via OsO4_4, forming epoxy or diol derivatives. The dimethylamino group’s electron-donating nature accelerates electrophilic aromatic substitution at the phenyl ring.

Reduction Pathways

  • Catalytic Hydrogenation: The double bond in the acrylic acid moiety is reduced to a single bond using H2/Pd-C\text{H}_2/\text{Pd-C}, yielding saturated analogs.

  • Borohydride Reduction: Selective reduction of the amide carbonyl to a methylene group (-CH2-\text{-CH}_2\text{-}) is achievable with NaBH4/I2\text{NaBH}_4/\text{I}_2.

Substitution Reactions

The benzoylamino group participates in nucleophilic acyl substitutions. For instance, reaction with alkyl halides in the presence of K2CO3\text{K}_2\text{CO}_3 generates N-alkylated derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator